molecular formula C10H19BO2 B1518723 (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid CAS No. 850567-91-8

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

Cat. No. B1518723
CAS RN: 850567-91-8
M. Wt: 182.07 g/mol
InChI Key: QPJWLDFYBBQYSG-UHFFFAOYSA-N
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Description

“(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 850567-91-8 . It has a molecular weight of 182.07 and its IUPAC name is 4-tert-butyl-1-cyclohexen-1-ylboronic acid .


Synthesis Analysis

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling . It is also used as protecting groups to eliminate unwanted side reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

As mentioned earlier, this compound is a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.


Physical And Chemical Properties Analysis

The compound is slightly soluble in water . Its melting point is reported to be between 166°C to 170°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

One of the primary applications of 4-t-Butylcyclohexen-1-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron reagent, which can couple with aryl or vinyl halides under the presence of a palladium catalyst to synthesize various biaryl or styrenic compounds. These compounds are significant in the development of pharmaceuticals and advanced materials.

Protecting Groups in Synthesis

This boronic acid derivative is used as a protecting group to prevent unwanted side reactions during chemical synthesis . Protecting groups are vital in multi-step organic syntheses where functional groups may interfere with each other. By temporarily modifying the reactive sites, chemists can achieve higher yields and purities in their target molecules.

Biological Studies

The compound’s structural motif is found in various natural products, which makes it a candidate for biological studies . Researchers can use it to synthesize analogs of natural compounds, aiding in the understanding of biological pathways and the discovery of new drugs.

Safety And Hazards

The compound is classified as an irritant and should be stored in a freezer . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-tert-butylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJWLDFYBBQYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656874
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

CAS RN

850567-91-8
Record name B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

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